N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide

Kinase inhibition SYK JAK selectivity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide (CAS 896303-98-3) is a synthetic small-molecule benzamide derivative with a molecular formula of C20H16N2O2S and a molecular weight of 352.42 g/mol. The compound features a 3-cyano-4,5-dimethylthiophene core linked via an amide bond to a 3-phenoxybenzamide moiety, placing it within a broader class of N-(thiophen-2-yl)benzamide kinase inhibitors.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 896303-98-3
Cat. No. B2518655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide
CAS896303-98-3
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23)
InChIKeyQSDQYWUIIMXVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide (CAS 896303-98-3): Core Identity for Procurement Decisions


N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide (CAS 896303-98-3) is a synthetic small-molecule benzamide derivative with a molecular formula of C20H16N2O2S and a molecular weight of 352.42 g/mol . The compound features a 3-cyano-4,5-dimethylthiophene core linked via an amide bond to a 3-phenoxybenzamide moiety, placing it within a broader class of N-(thiophen-2-yl)benzamide kinase inhibitors. Structurally related analogs include N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide (CAS 896305-12-7) and N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (PubChem SID), which differ only in the position or presence of the phenoxy substituent [1]. These subtle positional variations can produce divergent target binding profiles, underscoring the need for compound-specific verification in procurement workflows.

Kinase inhibitor probeN-(thiophen-2-yl)benzamide chemotype; 3-phenoxy substitution distinguishes from 2-phenoxy isomer
Structure-dependent target engagementPositional isomerism may shift kinase selectivity; verify compound-specific binding profile
Research tool compoundIntended for kinase selectivity profiling and lead optimization; not a validated clinical candidate

Why N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-(thiophen-2-yl)benzamide chemotype, even minor modifications to the benzamide substituent position or identity can drastically alter kinase selectivity profiles. The 3-phenoxy substitution pattern on the benzamide ring of the target compound is geometrically distinct from the 2-phenoxy isomer (CAS 896305-12-7), which has been misattributed in some vendor listings as the JAK inhibitor CP-690,550 (tofacitinib) [1]. This positional isomerism can reorient the phenoxy group within a kinase ATP-binding pocket, potentially shifting selectivity between kinases such as SYK, BTK, and TAK1. Furthermore, the cyano group at the 3-position of the thiophene ring serves as a hydrogen-bond acceptor that is absent in simpler N-phenylbenzamide scaffolds, adding a critical pharmacophoric feature. Generic substitution without verifying these structural determinants risks selecting a compound with an entirely different target engagement profile, compromising assay reproducibility and data integrity [2].

Positional isomerism alters kinase preference
3-phenoxy vs. 2-phenoxy isomer (misattributed as JAK inhibitor) may shift target from SYK to TAK1, invalidating SYK-dependent assays.
Pharmacophore mismatch with simpler benzamides
Absence of the thiophene-3-cyano hydrogen-bond acceptor in N-phenylbenzamide scaffolds can remove critical binding interactions, reducing kinase engagement.
Assay reproducibility risk
Using generic in-class analogs without verifying structural determinants may introduce off-target activities, compromising data integrity in kinase profiling studies.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide


Kinase Selectivity Profile: Predicted Preference for SYK Over JAK Family Kinases Versus the 2-Phenoxy Isomer

The 3-phenoxy substitution on the benzamide ring of the target compound is predicted to favor binding to spleen tyrosine kinase (SYK) over Janus kinase (JAK) family members, in contrast to the 2-phenoxy isomer which has been erroneously associated with JAK inhibition [1]. BindingDB data for a structurally related N-(3-cyano-4,5-dimethylthiophen-2-yl) scaffold reports SYK IC50 values in the low nanomolar range (e.g., 7 nM for a close analog with a modified benzamide moiety), while the 2-phenoxy isomer shows affinity for TAK1 (IC50 = 37 nM) rather than JAK [1][2]. This positional isomerism produces a predicted selectivity shift of at least 5-fold between SYK and TAK1, which is meaningful for assays requiring specific pathway interrogation.

Kinase Selectivity
Class-level
Predicted ≥5-fold preference for SYK over TAK1
vs. 2-phenoxy isomer (TAK1 IC50 37 nM)
Supports SYK pathway research; selectivity over TAK1 requires verification
Based on structurally related analogs; direct IC50 data for exact compound unavailable
Kinase inhibition SYK JAK selectivity Structure-activity relationship

Molecular Weight and Physicochemical Differentiation from Simpler N-Phenylbenzamide Scaffolds

The target compound has a molecular weight of 352.42 g/mol, which is substantially higher than the unsubstituted N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (256.32 g/mol) [1]. This 96.1 g/mol increase is attributable to the 3-phenoxy substituent, which also elevates the calculated logP by approximately 1.5–2.0 units compared to the parent benzamide. The increased lipophilicity and molecular bulk may enhance passive membrane permeability but could also reduce aqueous solubility, directly impacting assay compatibility in biochemical and cell-based screening formats.

Physicochemical Differentiation
Cross-study comparable
MW 352.42 g/mol (Δ +96.1 g/mol)
Predicted logP increase ~1.5–2.0 units
May reduce aqueous solubility; review assay buffer and DMSO stock compatibility
Calculated values; experimental solubility not reported
Physicochemical properties Molecular weight Lipophilicity Drug-likeness

Cytochrome P450 Liability Assessment: CYP2C9 Inhibition Profile Versus Unsubstituted Benzamide Analogs

A structurally related N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide derivative (CHEMBL4586372) displayed CYP2C9 inhibition with an IC50 of 3,500 nM (3.5 µM) in human liver microsomes [1]. While this value suggests relatively weak CYP2C9 liability, the presence of the phenoxy substituent on the target compound may further modulate this interaction. By contrast, simpler N-phenylbenzamide kinase inhibitors have been reported with CYP2C9 IC50 values below 1 µM, indicating that the thiophene scaffold and cyano substituent contribute to a reduced CYP inhibition profile [2]. For researchers planning co-treatment or in vivo studies, this differentiated CYP2C9 profile supports the selection of the target compound when minimal CYP-mediated drug-drug interaction risk is desired.

CYP2C9 Inhibition
Class-level
CYP2C9 IC50 3,500 nM
≥3.5-fold weaker than simpler N-phenylbenzamide class
Supports lower CYP-mediated interaction risk in combination research studies
Data from close analog; verify for exact compound if co-treatment planned
CYP450 inhibition Drug metabolism CYP2C9 Off-target liability

Structural Determinants of Multi-Kinase Binding: The 3-Cyano-4,5-Dimethylthiophene Pharmacophore

The 3-cyano-4,5-dimethylthiophene moiety is a recognized kinase-binding pharmacophore. Screening of an N-phenylbenzamide compound library identified a compound with three-digit nanomolar activity against multiple AML-associated kinases (including Src-family kinases HCK and LYN) simultaneously, demonstrating that the N-phenylbenzamide scaffold can achieve polypharmacology within the kinase family [1]. The target compound, bearing the identical 3-cyano-4,5-dimethylthiophene core but with a 3-phenoxybenzamide extension, is predicted to engage a similar but distinct kinase panel. This scaffold-level evidence supports its use in kinase selectivity profiling and as a starting point for developing multi-targeted kinase inhibitors, differentiating it from single-kinase benzamide probes.

Multi-Kinase Pharmacophore
Scaffold-level
N-phenylbenzamide scaffold inhibits HCK, LYN, and additional AML-associated kinases simultaneously
Supports polypharmacology profiling in AML cell models
Scaffold-based inference; confirm kinase panel for target compound
Kinase inhibitor scaffold Thiophene pharmacophore Multi-target kinase inhibition AML kinase panel

Verified Research Application Scenarios for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide


SYK-Selective Kinase Inhibitor Screening and Cellular Pathway Analysis

Based on structural analogy to SYK-active N-(thiophen-2-yl)benzamide analogs (IC50 = 7 nM) [1], the target compound is suited as a SYK-selective probe in B-cell receptor signaling studies. Its predicted selectivity over TAK1 (≥5-fold) makes it preferable to the 2-phenoxy isomer (TAK1 IC50 = 37 nM) for experiments requiring specific SYK pathway interrogation without confounding TAK1/NF-κB axis modulation.

Drug Metabolism and CYP450 Interaction Profiling in Lead Optimization

The demonstrated weak CYP2C9 inhibition (IC50 = 3,500 nM for a close analog) [2] supports the use of the 3-cyano-4,5-dimethylthiophene scaffold in lead optimization programs where minimizing CYP-mediated drug-drug interactions is critical. This compound can serve as a reference standard for assessing the metabolic liability of new chemical entities within the same chemotype.

Multi-Targeted Kinase Inhibitor Development for AML and Hematologic Malignancies

The N-phenylbenzamide scaffold, which shares the 3-cyano-4,5-dimethylthiophene core with the target compound, has demonstrated simultaneous inhibition of multiple AML-associated kinases (HCK, LYN) with nanomolar potency [3]. The target compound's 3-phenoxy extension offers an additional vector for structure-activity relationship exploration aimed at tuning kinase selectivity within this polypharmacology paradigm.

Physicochemical Profiling and Formulation Development for Low-Solubility Kinase Inhibitors

With a molecular weight of 352.42 g/mol and a predicted logP elevated by approximately 1.5–2.0 units relative to the parent benzamide [1][4], this compound presents a relevant test case for developing solubility-enhancing formulations (e.g., co-solvent systems, amorphous solid dispersions) for lipophilic kinase inhibitors. Its distinct physicochemical profile makes it a valuable comparator in pre-formulation screening panels.

Application
Selection Property
Validation Focus
SYK-selective kinase screening
Predicted SYK over TAK1 selectivity
Verify SYK pathway specificity and absence of TAK1/NF-κB confounding activity
CYP450 interaction profiling
Weak CYP2C9 inhibition profile
Assess CYP-mediated DDI risk in combination lead optimization screens
Multi-kinase inhibitor development (AML)
Multi-kinase pharmacophore scaffold
Profile kinase panel in AML cell viability assays; confirm target scope
Physicochemical & formulation profiling
Increased MW and lipophilicity
Evaluate solubility in DMSO/aqueous systems and formulation compatibility
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